molecular formula C22H25FN2 B3280640 5-Fluoro-2-methyl-3-(2-(4-phenylpiperidin-1-yl)ethyl)-1H-indole CAS No. 71987-53-6

5-Fluoro-2-methyl-3-(2-(4-phenylpiperidin-1-yl)ethyl)-1H-indole

Cat. No.: B3280640
CAS No.: 71987-53-6
M. Wt: 336.4 g/mol
InChI Key: NRWZLDKCKZGEHW-UHFFFAOYSA-N
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Description

5-Fluoro-2-methyl-3-(2-(4-phenylpiperidin-1-yl)ethyl)-1H-indole is a synthetic organic compound that belongs to the indole class of compounds Indoles are known for their diverse biological activities and are commonly found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methyl-3-(2-(4-phenylpiperidin-1-yl)ethyl)-1H-indole typically involves multi-step organic reactions. A common approach might include:

    Formation of the indole core: This can be achieved through Fischer indole synthesis or other methods like the Bartoli indole synthesis.

    Introduction of the fluoro and methyl groups: These can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the piperidine moiety: This step might involve nucleophilic substitution reactions or reductive amination.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole nitrogen or the piperidine ring.

    Reduction: Reduction reactions could be used to modify the piperidine ring or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions are common for modifying the aromatic ring and other parts of the molecule.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological targets.

    Medicine: Potential therapeutic applications, such as in the development of new drugs.

    Industry: Use in the synthesis of materials or as a chemical intermediate.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, indole derivatives can interact with various receptors, enzymes, and other proteins. The molecular targets might include neurotransmitter receptors, enzymes involved in metabolic pathways, or other cellular proteins.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-methylindole: Lacks the piperidine moiety.

    2-Methyl-3-(2-(4-phenylpiperidin-1-yl)ethyl)-1H-indole: Lacks the fluoro group.

    5-Fluoro-3-(2-(4-phenylpiperidin-1-yl)ethyl)-1H-indole: Lacks the methyl group.

Uniqueness

The unique combination of the fluoro, methyl, and piperidine groups in 5-Fluoro-2-methyl-3-(2-(4-phenylpiperidin-1-yl)ethyl)-1H-indole may confer specific biological activities or chemical properties that are not present in the similar compounds listed above.

Properties

IUPAC Name

5-fluoro-2-methyl-3-[2-(4-phenylpiperidin-1-yl)ethyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2/c1-16-20(21-15-19(23)7-8-22(21)24-16)11-14-25-12-9-18(10-13-25)17-5-3-2-4-6-17/h2-8,15,18,24H,9-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWZLDKCKZGEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)F)CCN3CCC(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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